

# chemical and physical properties of (3R)-3-isopropenyl-6-oxoheptanoic acid

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## Compound of Interest

Compound Name: (3R)-3-isopropenyl-6-oxoheptanoic acid

Cat. No.: B1203135

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## An In-depth Technical Guide to (3R)-3-isopropenyl-6-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**(3R)-3-isopropenyl-6-oxoheptanoic acid** is a chiral carboxylic acid belonging to the class of oxo fatty acids. Its structure, featuring both a ketone and a carboxylic acid functional group, along with a chiral center, suggests potential biological activity and makes it a molecule of interest for researchers in various fields, including drug discovery and metabolic studies. This technical guide provides a comprehensive overview of the known chemical and physical properties of **(3R)-3-isopropenyl-6-oxoheptanoic acid**, outlines plausible experimental protocols for its synthesis and purification based on established chemical principles, and explores its potential biological significance, particularly in the context of cellular signaling pathways.

### Chemical and Physical Properties

**(3R)-3-isopropenyl-6-oxoheptanoic acid**, a C10 oxo fatty acid, possesses a unique molecular architecture that dictates its chemical and physical behavior. While specific

experimental data for the (3R)-enantiomer is limited, a combination of computed data and experimental values for the racemic mixture provides a solid foundation for its characterization.

## Structure and Nomenclature

- IUPAC Name: **(3R)-3-isopropenyl-6-oxoheptanoic acid**[1]
- Synonyms: (3R)-4-methyl-3-(3-oxobutyl)pent-4-enoic acid, 6-oxo-3R-(prop-1-en-2-yl)heptanoic acid[1]
- Molecular Formula: C<sub>10</sub>H<sub>16</sub>O<sub>3</sub>[1]
- Molecular Weight: 184.23 g/mol [1][2]
- Chemical Structure:

## Tabulated Physicochemical Data

The following tables summarize the key physical and chemical properties of **(3R)-3-isopropenyl-6-oxoheptanoic acid**. It is important to note that where experimental data for the specific (3R)-enantiomer is unavailable, data for the racemic mixture (3-isopropenyl-6-oxoheptanoic acid) is provided as a close approximation.

Table 1: General and Computed Properties

Property	Value	Source
Molecular Weight	184.23 g/mol	PubChem[1][2]
Monoisotopic Mass	184.109944368 Da	PubChem[1][2]
XLogP3	1.3	PubChem[1][2]
Topological Polar Surface Area	54.4 Å <sup>2</sup>	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	5	PubChem

Table 2: Experimental Physical Properties (for racemic 3-isopropenyl-6-oxoheptanoic acid)

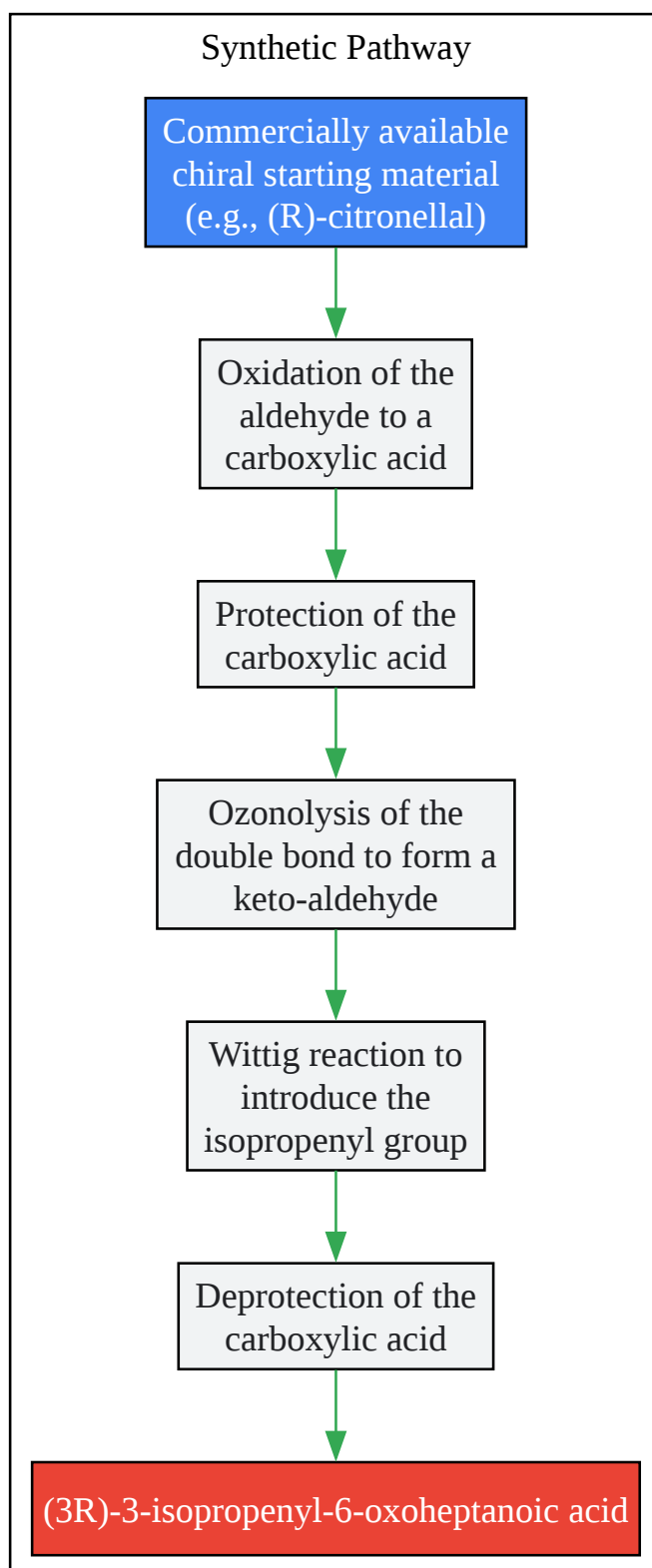
Property	Value	Source
Physical Description	Colorless clear liquid; Fatty floral aroma	JECFA[2]
Boiling Point	328.00 to 330.00 °C @ 760.00 mm Hg	The Good Scents Company
Density	1.009 - 1.039 g/cm <sup>3</sup> at 20 °C	JECFA[2]
Refractive Index	1.440 - 1.480 at 20 °C	JECFA[2]
Solubility	Practically insoluble in water; Soluble in ethanol	JECFA[2]
Flash Point	168.89 °C (336.00 °F)	The Good Scents Company

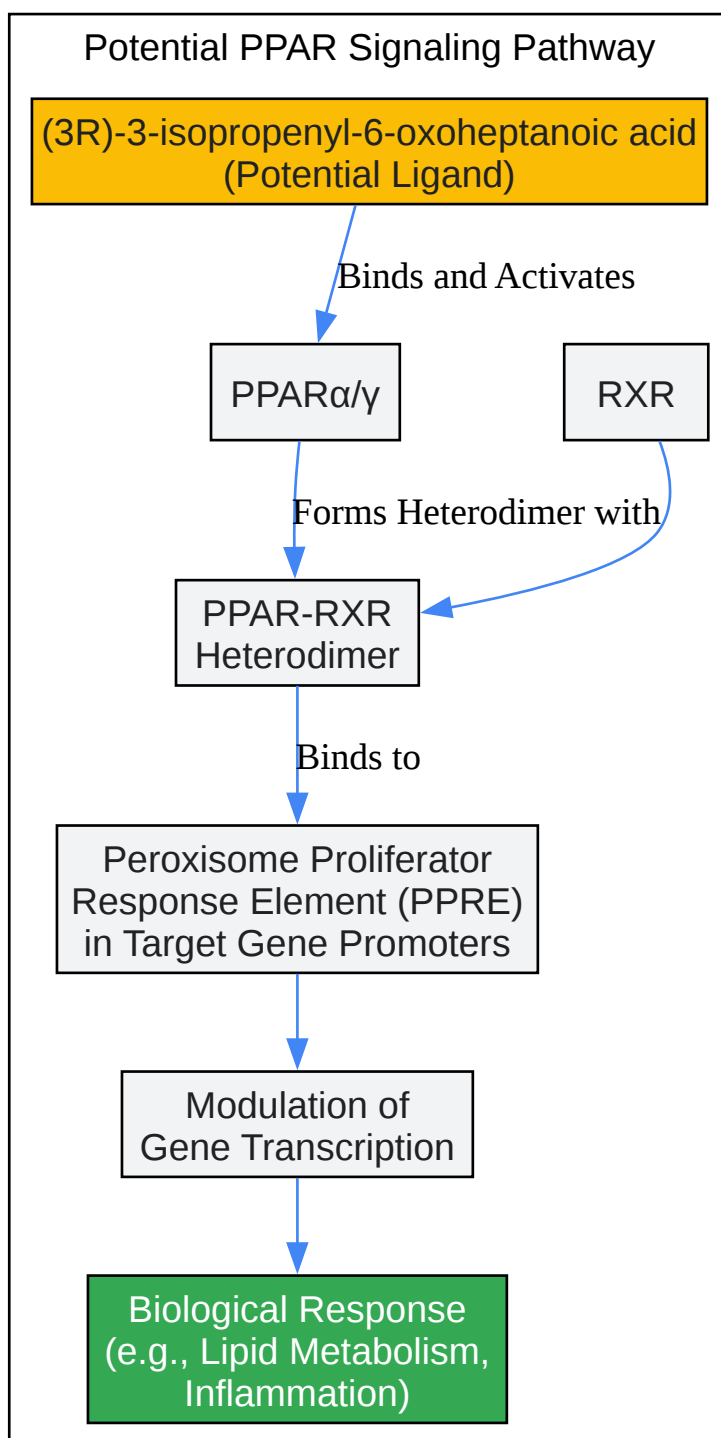
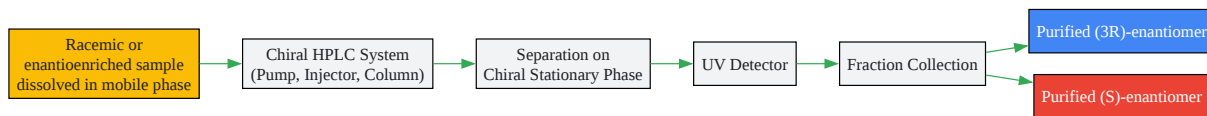
## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of **(3R)-3-isopropenyl-6-oxoheptanoic acid** are not readily available in the public domain. However, based on established principles of asymmetric synthesis and chiral chromatography, the following sections outline plausible methodologies.

## Proposed Enantioselective Synthesis Workflow

The synthesis of a chiral molecule like **(3R)-3-isopropenyl-6-oxoheptanoic acid** would likely involve an asymmetric alkylation or a Michael addition as the key stereochemistry-determining step. A potential synthetic route could start from a readily available chiral precursor or employ a chiral auxiliary or catalyst.





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## References

- 1. (3R)-3-isopropenyl-6-oxoheptanoic acid | C<sub>10</sub>H<sub>16</sub>O<sub>3</sub> | CID 443189 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. 3-Isopropenyl-6-oxoheptanoic acid | C<sub>10</sub>H<sub>16</sub>O<sub>3</sub> | CID 4488713 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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